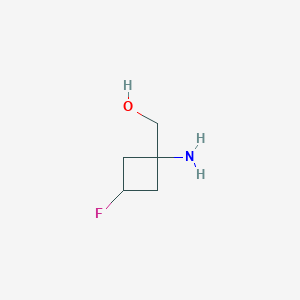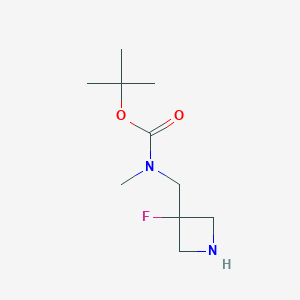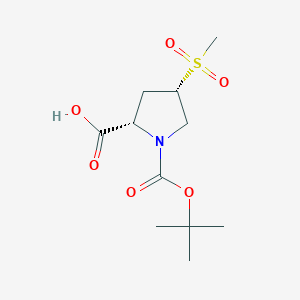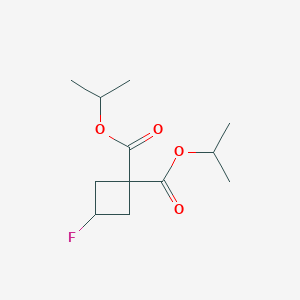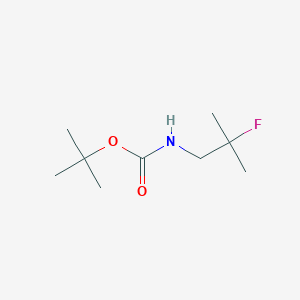
Tert-butyl (2-fluoro-2-methylpropyl)carbamate
概要
説明
Tert-butyl (2-fluoro-2-methylpropyl)carbamate is a chemical compound with the molecular formula C9H18FNO2 . It has a molecular weight of 191.25 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl (2-fluoro-2-methylpropyl)carbamate is 1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12) . The InChI key is BIKDNHYZWWVOIY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Tert-butyl (2-fluoro-2-methylpropyl)carbamate has a storage temperature of 2-8°C . The physical form of the compound is a white to yellow solid .科学的研究の応用
Synthesis and Chemical Applications
Intermediate in Biologically Active Compounds : Zhao et al. (2017) reported that compounds similar to tert-butyl (2-fluoro-2-methylpropyl)carbamate are important intermediates in the synthesis of biologically active compounds like osimertinib. They established a rapid synthetic method with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Metalation and Alkylation Studies : Ortiz et al. (1999) explored the reaction of tert-butyl carbamate derivatives with lithium powder and various electrophiles. This study provided insights into the functionalization of carbamates and subsequent deprotection to yield substituted 1,2-diols (Ortiz, Guijarro, & Yus, 1999).
Chemoselective Transformation : Sakaitani and Ohfune (1990) demonstrated the chemoselective transformation of amino protecting groups using tert-butyldimethylsilyl carbamates. This novel species, activated with fluoride ion, reacts with various electrophiles to yield N-ester type compounds in high yield (Sakaitani & Ohfune, 1990).
Applications in Drug Synthesis
Synthesis of Antioxidants : Pan, Liu, and Lau (1998) synthesized new antioxidants containing hindered phenol groups by reacting isocyanates with tert-butyl carbamates. These antioxidants showed enhanced thermal stability and effectiveness in protecting polypropylene against thermal oxidation (Pan, Liu, & Lau, 1998).
Palladium-Catalyzed Amidation : Qin et al. (2010) investigated the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides. This method resulted in the formation of desired compounds in moderate to excellent yields, highlighting its utility in complex organic syntheses (Qin et al., 2010).
Crystal Structure and Molecular Interactions
Crystal Structure Analysis : Das et al. (2016) synthesized two carbamate derivatives and characterized their crystal structures using X-ray diffraction. Their study highlighted the interplay of strong and weak hydrogen bonds in the crystal packing of these compounds (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Chlorodiacetylene and Iododiacetylene Derivatives : Baillargeon et al. (2017) added to the family of isostructural compounds by synthesizing tert-butyl carbamate derivatives. Their study provided insights into the molecular interactions and structural features of these derivatives (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-(2-fluoro-2-methylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO2/c1-8(2,3)13-7(12)11-6-9(4,5)10/h6H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKDNHYZWWVOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-fluoro-2-methylpropyl)carbamate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

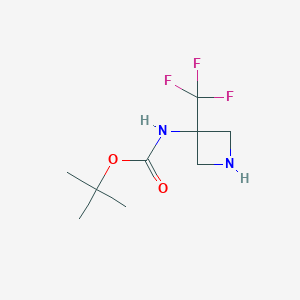
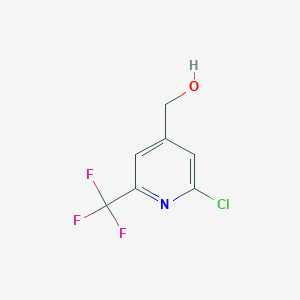
![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)
![2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate](/img/structure/B1403516.png)
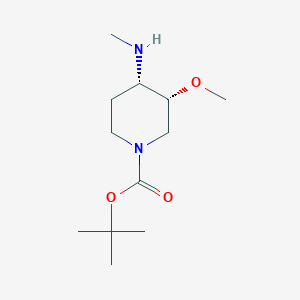
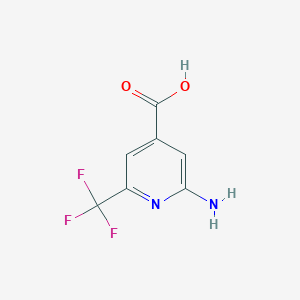
![(5aS,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide](/img/structure/B1403521.png)
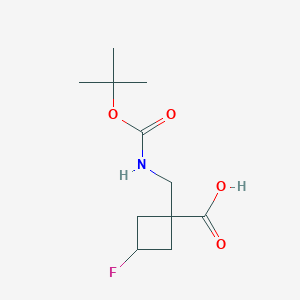
![2-Azabicyclo[3.1.1]heptane-1-carbonitrile hydrochloride](/img/structure/B1403526.png)
![Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1403527.png)
